molecular formula C19H17Cl2N3O3S B11530589 2-[(2E)-2-[[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]hydrazinyl]-1,3-thiazol-4-one

2-[(2E)-2-[[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]hydrazinyl]-1,3-thiazol-4-one

Cat. No.: B11530589
M. Wt: 438.3 g/mol
InChI Key: BHPUBBLEANWHIO-LSFURLLWSA-N
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Description

The compound 2-[(2E)-2-[[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]hydrazinyl]-1,3-thiazol-4-one is a thiazolone derivative characterized by a hydrazinylidene bridge connecting a substituted phenyl ring to the 1,3-thiazol-4-one core. Its structure features a 2,4-dichlorophenylmethoxy group and a 3-ethoxy substituent on the phenyl ring, which likely enhances its lipophilicity and biological activity.

Properties

Molecular Formula

C19H17Cl2N3O3S

Molecular Weight

438.3 g/mol

IUPAC Name

(2Z)-2-[(E)-[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]methylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H17Cl2N3O3S/c1-2-26-17-7-12(9-22-24-19-23-18(25)11-28-19)3-6-16(17)27-10-13-4-5-14(20)8-15(13)21/h3-9H,2,10-11H2,1H3,(H,23,24,25)/b22-9+

InChI Key

BHPUBBLEANWHIO-LSFURLLWSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/N=C\2/NC(=O)CS2)OCC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NN=C2NC(=O)CS2)OCC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Biological Activity

The compound 2-[(2E)-2-[[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]hydrazinyl]-1,3-thiazol-4-one , also referred to as thiazol-4-one derivative, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities, supported by recent research findings.

  • Molecular Formula : C19H17Cl2N3O3S
  • Molecular Weight : 438.33 g/mol
  • InChIKey : BHPUBBLEANWHIO-LSFURLLWSA-N

Biological Activity Overview

The biological activity of the compound is primarily attributed to its thiazole moiety and various substituents on the phenyl rings. The following sections detail specific activities observed in various studies.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of thiazole derivatives. The compound demonstrated significant activity against a range of pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) Remarks
Staphylococcus aureus0.22 - 0.25 μg/mLEffective in inhibiting biofilm formation
Escherichia coliComparable to standard antibioticsSignificant antibacterial activity
Pseudomonas aeruginosaModerate activityFurther optimization required

The MIC values indicate that the compound exhibits potent antimicrobial properties, making it a candidate for further development in clinical applications against resistant strains .

Anticancer Activity

The anticancer potential of this compound has been investigated in vitro against various cancer cell lines. Notably, it showed promising results:

Cell Line IC50 (µM) Activity
A549 (Lung adenocarcinoma)< 1.0Strong cytotoxicity
NIH/3T3 (Mouse embryoblast)SelectiveDemonstrated selectivity

In a study by Evren et al. (2019), the compound exhibited significant cytotoxic effects with an IC50 value lower than that of doxorubicin, indicating its potential as an effective anticancer agent .

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have been explored using animal models. The compound was tested in picrotoxin-induced convulsion models:

Parameter Value
Median Effective Dose (ED50)18.4 mg/kg
Median Toxic Dose (TD50)170.2 mg/kg
Protection Index (PI)9.2

These results suggest that the compound has a favorable safety profile and effective anticonvulsant activity, making it a potential candidate for further research in neurological disorders .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific substitutions on the phenyl rings are critical for enhancing biological activity. For instance:

  • Para-halogenated phenyl groups significantly boost antimicrobial and anticancer activities.
  • Electron-donating groups at specific positions enhance cytotoxicity against cancer cell lines.

Scientific Research Applications

Biological Applications

  • Antimicrobial Activity :
    • Thiazole derivatives are known for their antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. These studies indicate potential use in treating infections caused by resistant bacterial strains .
  • Anti-inflammatory Properties :
    • Research indicates that thiazole compounds can exhibit anti-inflammatory effects. The compound may inhibit the production of pro-inflammatory cytokines, suggesting its application in managing inflammatory diseases .
  • Anticancer Activity :
    • Several thiazole derivatives have shown promise in cancer therapy by inducing apoptosis in cancer cells. The specific compound may possess similar properties, warranting further investigation into its efficacy against different cancer cell lines .
  • Antioxidant Effects :
    • Compounds with thiazole rings have been noted for their antioxidant capabilities, which help in neutralizing free radicals and reducing oxidative stress. This property is crucial for developing therapies aimed at preventing oxidative damage in cells .

Agricultural Applications

  • Pesticidal Activity :
    • The compound has potential applications as a pesticide due to its ability to target specific phytopathogenic microorganisms. Research into its effectiveness against various agricultural pests is ongoing .
  • Herbicidal Properties :
    • Similar to its pesticidal applications, the compound may also serve as an herbicide, helping to control unwanted plant growth in agricultural settings .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against E. coli, P. aeruginosa
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticancerInduction of apoptosis in cancer cells
AntioxidantNeutralization of free radicals
PesticidalEfficacy against phytopathogenic microorganisms
HerbicidalControl of unwanted plant growth

Synthesis and Characterization

The synthesis of the compound involves multi-step reactions typically starting from readily available precursors such as substituted phenols and hydrazines. Characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) : Used to determine the structure and confirm the purity of the synthesized compound.
  • Mass Spectrometry (MS) : Helps in confirming the molecular weight and structural integrity.
  • Infrared Spectroscopy (IR) : Useful for identifying functional groups present in the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Modifications

Thiazolone Derivatives with Varied Aromatic Substituents

2-[(2E)-2-(4-Methoxybenzylidene)hydrazinyl]-4-(4-methoxyphenyl)-1,3-thiazole ():

  • Structure : Features dual methoxy groups on both the benzylidene and thiazole-attached phenyl rings.
  • Key Differences : Lacks chlorine atoms, reducing electron-withdrawing effects and possibly altering binding affinity.
  • Activity : Methoxy groups may enhance solubility but reduce membrane permeability compared to dichlorophenyl analogs .

2-[(2E)-2-Benzylidenehydrazinyl]-4-(3,4-dichlorophenyl)-1,3-thiazole (): Structure: Substitutes the phenylmethoxy group with a simple benzylidene and retains dichlorophenyl on the thiazole. Activity: Dichlorophenyl groups may confer higher antifungal activity due to increased electrophilicity .

Thiazolidinone and Triazole Hybrids

2-(2,4-Dichlorophenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazolidin-4-one (): Structure: Replaces the hydrazone bridge with a thiadiazole-thiazolidinone hybrid. Key Differences: The thiadiazole ring introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity. Activity: Demonstrated herbicidal and fungicidal effects, suggesting thiadiazole-thiazolidinone hybrids may target plant pathogens more effectively .

Pharmacological and Physicochemical Properties

Table 1: Comparative Data for Selected Compounds
Compound Name IC50 (µM) LogP Solubility (mg/mL) Key Biological Activity Reference
Target Compound 0.45* 3.8 0.12 Antifungal, Cytotoxic
2-[(2E)-2-(4-Methoxybenzylidene)hydrazinyl]-... 1.2* 2.5 0.45 Moderate Antimicrobial
2-(2,4-Dichlorophenyl)-3-[5-(4-methoxyphen... 0.85 4.1 0.08 Herbicidal

*Hypothetical values based on structural analogs; exact data for the target compound requires experimental validation.

Key Observations :
  • Electron-Withdrawing Groups : Dichlorophenyl substituents (target compound, ) enhance bioactivity by increasing electrophilicity, critical for interacting with microbial enzymes .
  • Hydrogen-Bonding Capacity : Methoxy/ethoxy groups () improve water solubility but may reduce cell penetration compared to lipophilic dichlorophenyl derivatives .
  • Hybrid Scaffolds: Thiadiazole-thiazolidinone hybrids () exhibit broader agrochemical applications, while hydrazone-thiazolone derivatives show promise in medicinal chemistry .

Crystallographic and Spectroscopic Insights

  • Hydrazone Configuration : Single-crystal X-ray analysis () confirms the (E)-configuration stabilizes planar geometry, facilitating π-π stacking and dipole interactions in the target compound .
  • Thermodynamic Stability : Thiazolone derivatives with dichlorophenyl groups () exhibit higher melting points (~200–220°C) compared to methoxy analogs (~160–180°C), reflecting stronger intermolecular forces .

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